2-(Naphthalen-2-yl)morpholine hydrochloride
Description
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Properties
IUPAC Name |
2-naphthalen-2-ylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-15-7-8-16-14;/h1-6,9,14-15H,7-8,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFOFTOWKICNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC3=CC=CC=C3C=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350768-35-2 | |
| Record name | 2-(naphthalen-2-yl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Comparative SAR and Pharmacodynamics: Phenmetrazine vs. Naphthylmorpholine Scaffolds
Executive Summary
This technical guide analyzes the structural and pharmacological divergence between Phenmetrazine (3-methyl-2-phenylmorpholine) and its naphthyl-substituted analogs, specifically Naphthylmetrazine (e.g., PAL-704). While Phenmetrazine represents a classic "catecholamine-selective" psychostimulant, the expansion of the aromatic system to a naphthyl ring fundamentally alters the transporter selectivity profile. This modification shifts the compound from a pure Dopamine/Norepinephrine Releasing Agent (NDRA) to a hybrid agent with significant Serotonin Transporter (SERT) affinity, effectively "broadening" the monoaminergic signal to include entactogenic properties.
The Pharmacophore Foundation: The Morpholine Core
The 3-methyl-2-aryl-morpholine scaffold is a rigidified amphetamine analogue. Unlike the flexible alkyl chain of amphetamine, the morpholine ring restricts conformational freedom, locking the amine and the aromatic ring into a specific spatial relationship.
Stereochemical Criticality
Both Phenmetrazine and Naphthylmorpholine possess two chiral centers (C2 and C3).
-
Trans-configuration: Historically, the trans isomers (2S,3S or 2R,3R) exhibit the highest potency at monoamine transporters (MATs).
-
Cis-configuration: Generally demonstrates reduced affinity for DAT and NET compared to the trans counterparts.
-
Metabolic Stability: The morpholine ring hinders direct deamination by Monoamine Oxidase (MAO), granting these compounds a longer half-life compared to their linear phenethylamine cousins.
SAR Analysis: Phenyl vs. Naphthyl Substitution
The transition from a phenyl ring to a naphthyl ring is a classic bioisosteric replacement used to probe the size and lipophilicity of the orthosteric binding site within MATs.
Phenmetrazine (Phenyl Ring)
-
Binding Profile: High affinity for DAT and NET; negligible affinity for SERT.
-
Mechanism: Acts primarily as a substrate-based releaser. It enters the presynaptic neuron via DAT/NET and reverses transport.
-
VMAT2 Interaction: Unlike amphetamine, Phenmetrazine has negligible interaction with VMAT2 (Vesicular Monoamine Transporter 2).[1] This implies its releasing mechanism is cytosolic-dependent but does not deplete vesicular stores to the same degree, potentially lowering neurotoxicity.
Naphthylmorpholine / PAL-704 (Naphthyl Ring)
-
Structural Impact: The naphthalene system adds significant steric bulk and increases lipophilicity (
). -
SERT Recruitment: The expanded aromatic system allows the molecule to occupy the larger hydrophobic pocket of the Serotonin Transporter (SERT), a region the phenyl ring cannot effectively bridge.
-
Functional Shift:
-
DAT/NET: Retains releasing activity (NDRA).
-
SERT: Gains potent activity, often acting as a Reuptake Inhibitor (SRI) or Releaser (SRA) depending on the specific isomer.
-
Result: PAL-704 acts as a hybrid NDRA / SRI .[2] This dual mechanism dampens the reinforcing "rush" of pure dopamine release, often resulting in lower abuse potential.
-
Quantitative Data Comparison
The following table contrasts the potency of Phenmetrazine with PAL-704 (Naphthylmetrazine) in rat brain synaptosomes.
| Compound | Structure | DAT | NET | SERT Activity | Mechanism |
| Phenmetrazine | Phenyl-morpholine | 131 nM | 50 nM | Inactive ( | Selective NDRA |
| PAL-704 | Naphthyl-morpholine | 111 nM | 203 nM | Hybrid NDRA / SRI |
Data Source: Rothman et al. (See References)[3][4]
Mechanistic Pathway Diagram
Figure 1: Comparative signaling pathways. The naphthyl substitution recruits SERT activity, creating a hybrid pharmacological profile.
Synthetic Methodologies
The synthesis of 3-methyl-2-arylmorpholines generally follows the
General Protocol: -Bromoketone Route
Precursors:
Step-by-Step Workflow:
-
Bromination:
-
React the ketone (1 eq) with Bromine (
) or Pyrrolidone Hydrotribromide (PHT) in glacial acetic acid. -
Control: Maintain temperature < 20°C to prevent poly-bromination.
-
Product:
-bromopropiophenone or 2-bromo-1-(naphthalen-2-yl)propan-1-one.
-
-
Amination:
-
Dissolve the
-bromoketone in dichloromethane (DCM) or acetonitrile. -
Add Aminoethanol (2.5 eq) dropwise at 0°C.
-
Note: Using
-benzylaminoethanol allows for easier purification, requiring a final hydrogenation step to remove the benzyl group. -
Stir at room temperature for 24h. The amino group displaces the bromine.
-
-
Reduction & Cyclization (One-Pot Variation):
-
The resulting keto-amine intermediate is reduced using Sodium Borohydride (
) in methanol to form the diol (amino-alcohol). -
Cyclization: Treat the amino-alcohol with concentrated Sulfuric Acid (
) at 0°C, then slowly warm to room temperature. This effects the intramolecular dehydration to close the morpholine ring.
-
-
Purification:
-
Basify with NaOH (pH 12).
-
Extract with Ether/DCM.
-
Convert to Hydrochloride salt using HCl gas in isopropanol for crystallization.
-
Synthesis Flowchart
Figure 2: Synthetic route for Naphthylmorpholine via the alpha-bromoketone pathway.
In Vitro Pharmacological Protocols[5]
To validate the SAR shift described above, researchers must utilize synaptosomal uptake and release assays.
Synaptosomal Preparation
Objective: Isolate functional nerve terminals containing DAT, NET, and SERT.
-
Tissue Source: Male Sprague-Dawley rat caudate (for DAT) and whole brain minus caudate/cerebellum (for SERT/NET).
-
Homogenization: Homogenize tissue in ice-cold 0.32 M sucrose solution using a Teflon-glass grinder.
-
Centrifugation:
-
Spin at 1,000 x g for 10 min (remove debris).
-
Spin supernatant at 17,000 x g for 20 min (pellet P2).
-
Resuspend P2 pellet in assay buffer (Krebs-phosphate).
-
Release Assay Protocol
Objective: Distinguish between Reuptake Inhibition and Release.
-
Pre-loading: Incubate synaptosomes with radiolabeled substrate (
or ) for 30 min at 37°C. -
Wash: Centrifuge and wash to remove extracellular radioligand.
-
Drug Exposure: Resuspend synaptosomes and treat with varying concentrations of the test compound (Phenmetrazine or Naphthylmorpholine).
-
Termination: Stop reaction by rapid filtration over GF/B filters.
-
Quantification: Measure retained radioactivity via liquid scintillation counting.
-
Interpretation: A decrease in retained radioactivity indicates drug-induced release .
-
Metric: Calculate
(concentration inducing 50% maximal release).
-
Therapeutic & Toxicological Implications[6]
The SAR shift from Phenmetrazine to Naphthylmorpholine has profound implications for drug development:
-
Abuse Liability: Phenmetrazine is a potent reinforcer (Schedule II). Naphthyl analogs like PAL-704, by engaging SERT, activate "brake" mechanisms on dopaminergic signaling. This often results in reduced self-administration in animal models, suggesting lower abuse potential.
-
Therapeutic Utility: The dual release of DA/5-HT is a target for treating complex depression and substance use disorders (agonist therapy). The naphthyl scaffold provides a template for "non-stimulant" monoamine releasers.
References
-
Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41.[3] Link
-
Blough, B. E., et al. (2002). "Synthesis and Transporter Binding Properties of 3-Methyl-2-phenylmorpholine Analogues." Journal of Medicinal Chemistry, 45(18), 4029–4037. Link
-
Rothman, R. B., & Baumann, M. H. (2006). "Therapeutic potential of monoamine transporter substrates." Current Topics in Medicinal Chemistry, 6(17), 1845-1859. Link
-
Baumann, M. H., et al. (2011). "N-Substituted Piperazines Abuse Liability and Traffic Safety." Handbook of Experimental Pharmacology, 135-166. (Contextualizing PAL-287/704 mechanisms). Link
Sources
- 1. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 2. Naphthylmetrazine - Wikipedia [en.wikipedia.org]
- 3. Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine transporters and psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The PAL Series: Chemical Phylogeny and Therapeutic Potential of Naphthylamine Monoamine Releasers
Topic: History and Pharmacology of PAL-Series Compounds (Naphthylamines) Content Type: Technical Whitepaper Audience: Drug Development Professionals & Neuropharmacologists
Executive Summary
The development of pharmacotherapies for substance use disorders (SUDs) has long been hindered by the "dual deficit" paradox: agents potent enough to replace the neurochemical surge of cocaine or methamphetamine often carry their own abuse liability or neurotoxic risks.[1] The PAL (Phenyl-Amino-Like) series, specifically the naphthylamine derivatives developed by the National Institute on Drug Abuse (NIDA) Intramural Research Program (IRP), represents a pivotal evolution in medicinal chemistry. By replacing the phenyl ring of amphetamine with a naphthalene moiety, researchers created a class of "hybrid" monoamine releasers (SNDRAs) that normalize dopamine (DA) and serotonin (5-HT) signaling without inducing the persistent neurotoxicity associated with substituted amphetamines.
Chemical Phylogeny: From Amphetamine to Naphthylamine
The structural evolution of the PAL series is rooted in the modification of the phenethylamine backbone. While amphetamine (1-phenylpropan-2-amine) is a potent releaser of DA and norepinephrine (NE), it lacks significant serotonergic activity. Conversely, ring-substituted analogs like MDMA (3,4-methylenedioxymethamphetamine) release massive amounts of 5-HT but are limited by neurotoxicity and psychotomimetic effects.
The "PAL" hypothesis posited that increasing the steric bulk of the aromatic ring—shifting from a phenyl to a naphthyl group—would alter the molecule's interaction with monoamine transporters (MATs) and vesicular monoamine transporter 2 (VMAT2).
Structural Classification
-
PAL-287 (Naphthylisopropylamine): The prototype.[2][3] It is essentially amphetamine with a naphthalene group replacing the benzene ring.
-
PAL-1046 (N-methyl-naphthylisopropylamine): The methamphetamine analog of the series.
-
PAL-594: A 3'-substituted analog designed to probe the binding pocket depth of the serotonin transporter (SERT).
Figure 1: Structural evolution from the parent amphetamine scaffold to the naphthylamine PAL series.
Mechanistic Pharmacology: The "Hybrid" Releaser Profile
The therapeutic efficacy of PAL compounds lies in their ability to act as Substrate-Based Releasers rather than simple reuptake inhibitors. This distinction is critical for efficacy in addiction medicine.
Transporter Interaction
Unlike cocaine, which blocks the transporter (DAT/SERT) from the outside, PAL compounds are substrates. They are transported into the presynaptic neuron, where they trigger the reversal of the transporter flux.
-
Uptake: PAL molecules enter via DAT/SERT.
-
VMAT2 Interaction: They interact with VMAT2, disrupting the proton gradient and causing leakage of neurotransmitters from vesicles into the cytoplasm.
-
Efflux: The increased cytoplasmic concentration triggers reverse transport (efflux) of DA and 5-HT into the synapse.
The Neurotoxicity Divergence
A critical finding by Rothman and Blough was that PAL-287 releases 5-HT without causing the long-term depletion of 5-HT or the glial activation (neuroinflammation) seen with MDMA or fenfluramine.
-
Hypothesis: The specific ratio of DA/5-HT release prevents the oxidative stress usually caused by DA uptake into 5-HT terminals.
-
Safety Signal: While non-neurotoxic, PAL-287 is a full agonist at the 5-HT2B receptor , a known marker for valvular heart disease risk, which has limited its clinical progression despite preclinical success.
Comparative Potency Data
| Compound | SERT Release EC50 (nM) | DAT Release EC50 (nM) | NET Release EC50 (nM) | NE/5-HT Ratio | Profile |
| d-Amphetamine | 1,765 | 24.8 | 7.0 | 0.004 | Selective DA/NE |
| MDMA | 58 | 131 | 46 | 0.8 | 5-HT Dominant |
| PAL-287 | 3.4 | 12.6 | 11.1 | 3.3 | Balanced SNDRA |
| PAL-1046 | 13 | 10 | 34 | 2.6 | Potent SNDRA |
Table 1: Comparative release potencies in rat brain synaptosomes. Note the balanced profile of PAL-287 compared to the skew of Amphetamine or MDMA.
Experimental Protocols
Synthesis of PAL-287 (Naphthylisopropylamine)
Methodology: The synthesis typically employs the Henry Reaction followed by reduction, a standard route for phenylisopropylamines adapted for the naphthalene system.
Protocol:
-
Condensation: React 2-naphthaldehyde with nitroethane in the presence of ammonium acetate (catalyst) and acetic acid. Reflux to yield 1-(2-naphthyl)-2-nitropropene.
-
Reduction: Dissolve the nitroalkene in dry THF. Add dropwise to a suspension of Lithium Aluminum Hydride (LiAlH4). Reflux for 4-6 hours.
-
Workup: Quench with water/NaOH sequence (Fieser method). Extract with ether.
-
Salt Formation: Precipitate the amine as the hydrochloride salt using gaseous HCl in anhydrous ether.
Figure 2: Synthetic pathway for the production of PAL-287 via the nitroalkene intermediate.
Synaptosomal Release Assay
This assay is the gold standard for determining the EC50 values cited in Table 1.
Causality: We use synaptosomes (resealed nerve terminals) because they retain the functional transporter machinery (DAT/SERT) and vesicular storage, allowing measurement of active efflux distinct from simple inhibition.
-
Preparation: Homogenize rat caudate (for DA) or whole brain minus caudate/cerebellum (for 5-HT) in 0.32 M sucrose. Centrifuge to isolate the P2 fraction (synaptosomes).
-
Loading: Incubate synaptosomes with [3H]DA or [3H]5-HT (5 nM) for 30 mins to load the vesicles.
-
Release: Wash synaptosomes. Resuspend in buffer containing the test drug (PAL compound) at varying concentrations.
-
Quantification: Terminate reaction by filtration. Measure radioactivity in the filter (remaining neurotransmitter) vs. supernatant (released).
-
Calculation: EC50 is calculated as the concentration producing 50% of maximal release (defined by tyramine or high-dose amphetamine).
Clinical Trajectory and Current Status
The PAL series demonstrated that it is chemically possible to dissociate the rewarding properties of stimulants from their neurotoxic sequelae.
-
Preclinical Success: In rhesus monkeys, PAL-287 suppressed cocaine self-administration without maintaining self-administration itself at high rates, suggesting low abuse potential.
-
The 5-HT2B Hurdle: The affinity of PAL-287 for the 5-HT2B receptor (Ki ~40 nM) raised concerns about valvular heart disease (similar to the "Fen-Phen" pathology). This has stalled the development of PAL-287 as a chronic medication.
-
Future Directions: Current efforts focus on "next-generation" PAL analogs that maintain the balanced SNDRA profile (critical for treating severe addiction) while engineering out the 5-HT2B agonist activity.
References
-
Rothman, R. B., Blough, B. E., & Baumann, M. H. (2007). Dual dopamine/serotonin releasers as potential medications for stimulant and alcohol addictions.[3] The AAPS Journal, 9(1), E1–E10.[3] Link
-
Rothman, R. B., et al. (2005). Development of a Rationally Designed, Low Abuse Potential, Biogenic Amine Releaser That Suppresses Cocaine Self-Administration. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1361–1369. Link
-
Blough, B. E., et al. (2019). Dopamine/Serotonin Releasers as Medications for Stimulant Addictions. Frontiers in Pharmacology. Link
-
Baumann, M. H., et al. (2011). N-Ethyl-Naphthylamine Derivatives as Monoamine Releasers with Reduced 5-HT2B Agonist Activity. Journal of Medicinal Chemistry. Link
Sources
Methodological & Application
Synthesis of 2-(naphthalen-2-yl)morpholine from 2-bromo-2'-acetonaphthone
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 2-(naphthalen-2-yl)morpholine starting from 2-bromo-2'-acetonaphthone . This scaffold is a lipophilic analog of the norepinepherine-dopamine reuptake inhibitor (NDRI) phenmetrazine, often investigated in medicinal chemistry for its metabolic stability and increased blood-brain barrier (BBB) permeability profile.
Key Technical Advantages of This Protocol:
-
Impurity Control: Utilizes an
-benzyl protection strategy to prevent poly-alkylation, a common failure mode when using unprotected ethanolamine. -
Stereochemical Integrity: The reduction step allows for diastereomeric control if chiral borohydrides are employed (standard NaBH4 protocol provided for racemic synthesis).
-
Scalability: Avoids high-pressure chromatography; intermediates are isolable via crystallization or standard extraction.
Safety & Hazard Analysis
CRITICAL WARNING: 2-Bromo-2'-acetonaphthone is a potent lachrymator and vesicant. It causes severe eye irritation and skin burns.[1][2][3]
-
Engineering Controls: All operations involving the starting bromide must be performed in a certified chemical fume hood with a face velocity of >100 fpm.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A full-face respirator is recommended if handling solids outside the hood (e.g., weighing).
-
Decontamination: Quench spills with 10% aqueous sodium thiosulfate to destroy the alkyl bromide functionality.
Synthetic Pathway & Mechanism
The synthesis proceeds via a 4-step sequence:
Figure 1: Synthetic workflow and mechanistic insight into the critical cyclization step.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(Naphthalen-2-yl)-2-(benzyl(2-hydroxyethyl)amino)ethan-1-one
Rationale: Direct reaction with ethanolamine often yields bis-alkylated impurities.
-
Setup: Charge a 500 mL round-bottom flask (RBF) with 2-bromo-2'-acetonaphthone (24.9 g, 100 mmol) and dichloromethane (DCM, 200 mL). Cool to 0°C.
-
Addition: Add triethylamine (15.3 mL, 110 mmol) followed by dropwise addition of
-benzylethanolamine (15.1 g, 100 mmol) over 30 minutes. -
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash organic layer with water (2 x 100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄.
-
Isolation: Concentrate in vacuo. The crude amino-ketone is typically an orange oil that solidifies upon standing. Use directly in Step 2.
Step 2: Diastereoselective Reduction to the Amino-Diol
Rationale: Sodium borohydride (NaBH₄) is preferred over LiAlH₄ for safety and chemoselectivity.
-
Setup: Dissolve the crude intermediate from Step 1 in Methanol (MeOH, 250 mL). Cool to 0°C.
-
Reduction: Add NaBH₄ (5.7 g, 150 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
-
Completion: Stir at RT for 2 hours.
-
Quench: Carefully add saturated NH₄Cl solution (50 mL). Evaporate MeOH.
-
Extraction: Extract aqueous residue with DCM (3 x 100 mL).
-
Result: 1-(Naphthalen-2-yl)-2-(benzyl(2-hydroxyethyl)amino)ethan-1-ol.
Step 3: Acid-Mediated Cyclodehydration (The Knorr Cyclization)
Rationale: This is the critical ring-closing step. Sulfuric acid promotes the ionization of the benzylic alcohol (stabilized by the naphthalene ring), facilitating intramolecular attack by the primary alcohol oxygen.
-
Setup: Place the amino-diol (approx. 32 g) in a flask.
-
Acidification: Add 70% H₂SO₄ (100 mL) dropwise at 0°C. (Note: 70% is preferred over conc. to prevent charring/sulfonation of the naphthalene ring).
-
Heating: Heat the mixture to 70°C for 3-5 hours.
-
Workup (Critical): Pour the reaction mixture onto crushed ice (300 g). Basify carefully with 50% NaOH solution to pH 10 while keeping temperature <20°C.
-
Extraction: Extract with Ethyl Acetate (3 x 150 mL).
-
Purification: The
-benzyl morpholine intermediate can be purified via silica gel chromatography (Hexane:EtOAc) if high purity is required, or crystallized as the HCl salt.
Step 4: Hydrogenolytic Deprotection
Rationale: Removal of the benzyl group reveals the target secondary amine.
-
Setup: Dissolve
-benzyl-2-(naphthalen-2-yl)morpholine (10 g) in MeOH (100 mL). -
Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading).
-
Hydrogenation: Stir under H₂ atmosphere (balloon pressure is sufficient, 1 atm) for 12-18 hours at RT.
-
Filtration: Filter through a Celite pad to remove the catalyst. Warning: Pd/C is pyrophoric when dry.
-
Final Isolation: Concentrate filtrate. Convert to Hydrochloride salt using 1M HCl in Ether for long-term storage.
Quality Control & Data Specifications
Target Compound: 2-(Naphthalen-2-yl)morpholine HCl
| Parameter | Specification | Method |
| Appearance | White to Off-White Crystalline Solid | Visual |
| Purity | > 98.5% | HPLC (C18, MeCN:H2O + 0.1% TFA) |
| Identity | Conforms to Structure | 1H-NMR (DMSO-d6) |
| MS (ESI+) | [M+H]+ = 214.12 | LC-MS |
Expected 1H-NMR Signals (Free Base, CDCl3):
- 7.8 - 7.4 (m, 7H, Naphthalene Ar-H)
- 4.6 (dd, 1H, Benzylic CH - C2 position)
- 4.0 - 3.8 (m, 2H, Ether CH2 - C6 position)
- 3.2 - 2.8 (m, 4H, Amine CH2s - C3/C5 positions)
Troubleshooting Guide
-
Issue: Incomplete Cyclization (Step 3).
-
Cause: Acid concentration too low or temperature insufficient.
-
Fix: Increase temperature to 90°C or use Toluene/p-TsOH with Dean-Stark trap to remove water azeotropically.
-
-
Issue: Low Yield in Step 1.
-
Cause: Hydrolysis of bromoketone by moisture.
-
Fix: Ensure DCM is anhydrous and glassware is oven-dried.
-
-
Issue: "Sticky" Reduction Product.
-
Cause: Boron complexes.
-
Fix: Perform an acidic workup (wash organic layer with dilute HCl, then basify and re-extract) to break boron-amine complexes.
-
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromo-2'-acetonaphthone. Link
-
Loftus, F. (1980). The Synthesis of Some 2-Substituted Morpholines. Synthetic Communications, 10(1), 59–73. (Foundational method for 2-arylmorpholines via amino alcohols). Link
- D'Souza, D. M., & Müller, T. J. (2007). Magnetic-Nanoparticle-Supported Synthesis of Morpholines.
-
Org. Synth. (1970). General methods for alpha-bromoketone substitution. Organic Syntheses, Coll. Vol. 10, p.349.[4] Link
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 69179, 2-Bromo-2'-acetonaphthone. Link
Sources
Storage stability of 2-(naphthalen-2-yl)morpholine hydrochloride powder
Application Note: Storage Stability & Characterization Protocol for 2-(naphthalen-2-yl)morpholine Hydrochloride
Abstract
This guide provides a comprehensive technical framework for evaluating the storage stability of 2-(naphthalen-2-yl)morpholine hydrochloride (2-NM-HCl), a synthetic monoamine transporter ligand structurally related to phenmetrazine. Due to the scarcity of specific published shelf-life data for this isomer, this document outlines a self-validating characterization protocol based on ICH Q1A(R2) guidelines. It details the physicochemical vulnerabilities of the naphthalene-morpholine scaffold—specifically hygroscopicity, N-oxidation, and UV-induced photolysis—and provides a step-by-step workflow for establishing a retest date.
Physicochemical Profile & Degradation Risks
To design an effective stability protocol, one must first understand the molecular vulnerabilities. 2-NM-HCl combines a lipophilic naphthalene aromatic system with a hydrophilic, basic morpholine ring, stabilized as a hydrochloride salt.
| Property | Value (Predicted/Theoretical) | Stability Implication |
| Molecular Formula | Salt form implies potential hygroscopicity. | |
| Functional Groups | Secondary Amine, Ether, Naphthalene | Amine: Susceptible to oxidation (N-oxide). Ether: Generally stable to hydrolysis. Naphthalene: High UV absorption; risk of photodegradation. |
| pKa (Base) | ~8.4 (Morpholine ring) | Aqueous solutions will be slightly acidic; stable in neutral/acidic media, reactive in strong alkali. |
| Hygroscopicity | Moderate to High | HCl salts of secondary amines often form hydrates or deliquesce at >60% RH. |
Critical Degradation Pathways
-
Photolysis (Naphthalene Moiety): The naphthalene ring possesses strong
transitions (UV ~220, 275 nm). Prolonged exposure to light (VIS/UV) can lead to ring oxidation or dimerization. -
Oxidation (Morpholine Ring): The secondary amine nitrogen is the primary site for oxidative attack, leading to the formation of the N-oxide derivative, particularly in solution or if the powder is moist.
-
Physical Instability (Hygroscopicity): Absorption of atmospheric water can cause "caking" (particle agglomeration), which alters dissolution rates and may catalyze hydrolysis of impurities, even if the API itself is hydrolytically stable.
Workflow Visualization
The following diagram outlines the decision logic for stability testing, distinguishing between "Stress Testing" (Forced Degradation) and "Formal Stability" (Long-term).
Caption: Workflow for establishing stability profile of 2-NM-HCl, moving from stress testing to formal storage definitions.
Detailed Protocols
Protocol A: Forced Degradation (Stress Testing)
Goal: To validate the analytical method's ability to detect degradation products (Specificity).
Reagents:
-
0.1 N HCl, 0.1 N NaOH[1]
-
3% Hydrogen Peroxide (
) -
HPLC Grade Acetonitrile/Water
Procedure:
-
Preparation: Prepare a 1 mg/mL stock solution of 2-NM-HCl in water/methanol (50:50).
-
Acid/Base Stress:
-
Aliquot 1 mL stock into two vials. Add 1 mL 0.1 N HCl to one, 1 mL 0.1 N NaOH to the other.
-
Heat at 60°C for 4 hours.
-
Neutralize and analyze.[2] Expectation: Morpholine ring is stable; minimal degradation expected.
-
-
Oxidative Stress:
-
Add 1 mL 3%
to 1 mL stock. Store at Room Temperature (RT) for 24 hours. -
Expectation: Formation of N-oxide (M+16 peak in Mass Spec).
-
-
Photostability (Solid State):
-
Spread 10 mg of powder thinly on a petri dish.
-
Expose to 1.2 million lux hours (approx 5-7 days in a photostability chamber).
-
Expectation: Yellowing of powder (naphthalene oxidation).
-
Protocol B: Analytical Method (HPLC-UV-MS)
Goal: To quantify 2-NM-HCl and separate it from degradants.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
-
UV: 220 nm (Naphthalene max) and 275 nm.
-
MS: Positive ESI (Target Mass: ~214.12 m/z for
).
-
-
System Suitability: Tailing factor < 1.5; Resolution > 2.0 between API and nearest impurity.
Storage & Handling Recommendations
Based on the chemical structure and general behavior of morpholine hydrochlorides, the following storage conditions are recommended pending empirical data:
-
Primary Container: Amber glass vial (Type I) with a Teflon-lined screw cap. Rationale: Amber glass blocks UV light (protecting naphthalene); Teflon prevents leaching and ensures a tight seal against moisture.
-
Temperature:
-
Short-term (< 30 days): 2°C to 8°C (Refrigerated).
-
Long-term (> 30 days): -20°C (Freezer).
-
-
Desiccation: Store the vial inside a secondary container (e.g., a sealed bag or jar) containing silica gel or molecular sieves. Rationale: Prevents deliquescence of the HCl salt.
-
Handling: Allow the vial to equilibrate to room temperature before opening. Rationale: Opening a cold vial in humid air causes immediate condensation on the powder.
Troubleshooting & Degradation Logic
Use this logic flow to diagnose stability failures during storage.
Caption: Diagnostic tree for identifying the root cause of 2-NM-HCl instability.
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 43350792, 2-(naphthalen-2-yl)morpholine hydrochloride. Retrieved from [Link]
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[1] Advanced Drug Delivery Reviews, 59(1), 29-37. (Contextual grounding for Stress Testing protocols).
- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Troubleshooting & Optimization
Technical Support Center: Separation of Positional Isomers in Naphthylmorpholine Synthesis
Welcome to the technical support center for navigating the complexities of naphthylmorpholine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the separation of 1-naphthylmorpholine and 2-naphthylmorpholine positional isomers. This guide provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the fundamental principles behind these separation techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My naphthylmorpholine synthesis is complete, but my NMR analysis shows a mixture of two isomers. What are these isomers and why did they form?
Answer:
During the synthesis of naphthylmorpholine, particularly through methods like the Buchwald-Hartwig amination, the reaction can occur at two different positions on the naphthalene ring, leading to the formation of positional isomers: 1-naphthylmorpholine (alpha-isomer) and 2-naphthylmorpholine (beta-isomer).[1] The formation of these isomers is a direct consequence of the electronic properties of the naphthalene ring. The α-position (C1) is generally more electron-rich and sterically hindered, while the β-position (C2) is less so.[2] The specific reaction conditions, including the catalyst, ligand, base, and solvent, can influence the kinetic and thermodynamic control of the reaction, thereby affecting the ratio of the two isomers.[3]
Caption: Formation of 1- and 2-naphthylmorpholine isomers.
A typical Buchwald-Hartwig amination protocol for synthesizing naphthylmorpholine is provided below.[4][5]
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Bis(dibenzylideneacetone)palladium(0) [Pd(dba)2] | A common and effective Pd(0) source for cross-coupling reactions. |
| Ligand | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | A bulky, electron-rich phosphine ligand that promotes efficient catalytic turnover. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base required for the deprotonation of the amine. |
| Solvent | Toluene (degassed) | An inert, high-boiling solvent suitable for the reaction temperature. |
| Reactants | 1- or 2-Halonaphthalene, Morpholine | The starting materials for the C-N bond formation. |
| Temperature | Reflux | Elevated temperature is often necessary to drive the reaction to completion. |
Question 2: How can I effectively separate the 1- and 2-naphthylmorpholine isomers? My initial attempts at column chromatography have been unsuccessful.
Answer:
The separation of positional isomers of substituted naphthalenes can be challenging due to their similar physical and chemical properties.[6] However, several techniques can be employed, with column chromatography and recrystallization being the most common.
Troubleshooting Column Chromatography:
The key to a successful chromatographic separation lies in exploiting the subtle differences in polarity between the two isomers.[1] The 1-isomer is generally slightly more polar than the 2-isomer due to the different electronic environments of the substitution positions.[2]
| Parameter | Recommendation | Causality |
| Stationary Phase | Alumina or Silica Gel with π-π interaction capabilities | Alumina can sometimes offer better separation for amine-containing compounds.[1] Stationary phases designed for π-π interactions can enhance separation of aromatic isomers.[7] |
| Solvent System | Low polarity eluent with a gradual polarity gradient | Start with a non-polar solvent like hexane and gradually introduce a slightly more polar solvent like ethyl acetate in very small increments (e.g., 0.5-1% increases).[1] This allows for fine-tuning the elution of the closely related isomers. |
| Column Dimensions | Long and narrow column | Increases the number of theoretical plates, providing better resolution between closely eluting compounds. |
| Loading Technique | Dry loading | Adsorbing the crude mixture onto a small amount of silica gel or alumina before loading it onto the column can lead to a more uniform band and better separation. |
| Fraction Size | Collect small fractions | This increases the likelihood of isolating pure fractions of each isomer. |
graph Column_Chromatography_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"Start" [label="Start: Isomeric Mixture", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Column" [label="Prepare Column\n(Alumina or Silica)"]; "Dry_Load" [label="Dry Load Sample"]; "Elute" [label="Elute with Gradient\n(e.g., Hexane/EtOAc)"]; "Collect_Fractions" [label="Collect Small Fractions"]; "Analyze_Fractions" [label="Analyze Fractions (TLC/HPLC)"]; "Combine_Pure" [label="Combine Pure Fractions"]; "End" [label="End: Separated Isomers", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Column"; "Prepare_Column" -> "Dry_Load"; "Dry_Load" -> "Elute"; "Elute" -> "Collect_Fractions"; "Collect_Fractions" -> "Analyze_Fractions"; "Analyze_Fractions" -> "Combine_Pure"; "Combine_Pure" -> "End"; }
Caption: Workflow for separating naphthylmorpholine isomers.
Alternative Separation Technique: Fractional Recrystallization
If column chromatography proves inefficient, fractional recrystallization can be an effective alternative.[8][9] This technique relies on the slight differences in solubility of the isomers in a particular solvent system.[10]
Step-by-Step Protocol for Fractional Recrystallization:
-
Solvent Screening: The first step is to identify a suitable solvent or solvent mixture. A good solvent will dissolve the isomeric mixture when hot but will have poor solubility when cold.[8] Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).
-
Dissolution: Dissolve the isomeric mixture in the minimum amount of the chosen hot solvent to create a saturated solution.[10]
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature.[11] Rapid cooling can lead to the precipitation of both isomers.
-
Crystal Formation: One of the isomers should preferentially crystallize out of the solution.
-
Isolation: Collect the crystals by vacuum filtration.
-
Analysis: Analyze both the crystals and the mother liquor by a suitable analytical technique (e.g., HPLC, GC-MS, or NMR) to determine the isomeric ratio.
-
Repeat: The process may need to be repeated several times on both the crystalline solid and the residue from the mother liquor to achieve high purity of both isomers.
Question 3: How can I confirm the identity of each separated isomer as either 1-naphthylmorpholine or 2-naphthylmorpholine?
Answer:
Unambiguous identification of the separated isomers is crucial. Several spectroscopic techniques can be used to differentiate between the 1- and 2-substituted naphthalenes.[2]
Spectroscopic Differentiation:
| Technique | Distinguishing Features | Rationale |
| ¹H NMR | The proton signals in the aromatic region will have distinct splitting patterns and chemical shifts. The protons on the substituted ring of the 1-isomer often experience more complex splitting and are more deshielded due to the anisotropic effect of the adjacent ring. | The position of the morpholine substituent significantly influences the electronic environment of the naphthalene ring protons.[2] |
| ¹³C NMR | The chemical shifts of the carbon atoms in the naphthalene ring will differ between the two isomers, particularly for the carbon atom bonded to the morpholine nitrogen and the adjacent carbons. | The electronic effect of the morpholine group is transmitted differently to the carbon skeleton depending on the substitution position. |
| UV-Vis Spectroscopy | The absorption maxima (λmax) of the two isomers will differ. Generally, 1-substituted naphthalenes exhibit a bathochromic (red) shift compared to their 2-substituted counterparts.[12][13] | The position of the substituent affects the π-electron system of the naphthalene ring, leading to different energy gaps between the HOMO and LUMO.[12] |
| Fluorescence Spectroscopy | The emission spectra of the two isomers will likely show differences in their emission maxima and quantum yields.[12][14] | Similar to UV-Vis, the substitution position influences the excited state properties of the naphthalene fluorophore. |
For definitive structural confirmation, single-crystal X-ray diffraction is the gold standard, provided that suitable crystals can be obtained.
Question 4: Are there any advanced chromatographic techniques that can improve the separation of these isomers?
Answer:
Yes, for particularly challenging separations, more advanced chromatographic techniques can be employed.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 or a phenyl-hexyl column can provide excellent separation of naphthalene isomers.[15][16] The use of a mobile phase with a methanol or acetonitrile gradient is common.[7] Specialized stationary phases, such as those based on metal-organic frameworks (MOFs), have also shown promise for separating positional isomers.[15]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of isomers and can be an excellent alternative to HPLC.[17] It often provides faster separations and uses less organic solvent.
-
Gas Chromatography (GC): If the naphthylmorpholine isomers are sufficiently volatile and thermally stable, GC can be an effective separation method.[18] Coupling GC with mass spectrometry (GC-MS) or Fourier-transform infrared spectroscopy (GC-FTIR) can provide both separation and identification.[18]
References
-
Wang, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(10), 7255-7262. [Link]
-
Wang, J., & Guo, Q. (2006). Separation of C2-Naphthalenes by Gas Chromatography × Fourier Transform Infrared Spectroscopy (GC×FT-IR): Two-Dimensional Separation Approach. Analytical Chemistry, 78(24), 8473-8482. [Link]
-
ResearchGate. (2023). Can we separate 1-Acetyl Naphthalene and 2-Acetylnaphthalene using column chromatography?. [Link]
-
Molecules. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI. [Link]
-
Wang, Y., et al. (2022). Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. Molecules, 27(15), 4987. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. [Link]
-
Cosmosil. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
-
Melosso, M., et al. (2022). Laboratory rotational spectroscopy and astronomical search of ethynyl substituted naphthalene. Monthly Notices of the Royal Astronomical Society, 518(4), 5895-5903. [Link]
-
ProQuest. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Indian Academy of Sciences. (n.d.). The effect of substitution on the light absorption of naphthalene. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
University of the West Indies. (n.d.). Petroleum Chemistry Laboratory Recrystallizing process. [Link]
-
Oklahoma State University. (n.d.). 1.4 Laboratory Techniques for Separation of Mixtures. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
-
ResearchGate. (2025). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
Wikipedia. (n.d.). Naphthylmorpholine. [Link]
-
ScienceDirect. (n.d.). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. [Link]
-
ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. [Link]
-
PubMed. (2019). Synthesis of Flubromazepam Positional Isomers for Forensic Analysis. [Link]
-
Chemistry LibreTexts. (2021). 7.6: Classifying Separation Techniques. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nacalai.com [nacalai.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 15. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing LC-MS Detection Limits for PAL-678 Metabolites
Welcome to the technical support center for the analysis of PAL-678 and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs). Our goal is to empower you with the technical knowledge to overcome challenges in achieving optimal detection limits for PAL-678 metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
PAL-678, or 2-(2′-naphthyl)morpholine, is a monoamine releasing agent with a complex metabolic profile.[1][2] The successful quantification of its metabolites at low concentrations is critical for pharmacokinetic and toxicological assessments. This guide provides a structured approach to method optimization, focusing on the principles of enhancing signal-to-noise ratios (S/N) to improve detection limits.[3][4]
Frequently Asked Questions (FAQs)
Q1: I am not detecting my PAL-678 metabolite of interest. Where do I start troubleshooting?
A1: A complete loss of signal can be attributed to several factors. A systematic approach is crucial to identify the root cause.
Initial Checks:
-
System Suitability: Always begin by running a system suitability test (SST) with a known standard to confirm that the LC-MS system is performing as expected.[5] This helps differentiate between a system-wide failure and a problem specific to your analyte.
-
Sample Integrity: Ensure your sample has not degraded. Prepare a fresh sample and re-inject.[6] Also, verify that the correct sample vial is in the correct position in the autosampler.[6]
-
Method Parameters: Double-check that the correct LC and MS methods were loaded for the run.[6] Verify injection volume, gradient conditions, and MS acquisition parameters.
If the SST passes and the issue persists with a fresh sample, consider the following:
-
Analyte Stability in Solution: PAL-678 metabolites may be unstable in the sample diluent. Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent analyte precipitation.[7]
-
MS Tuning and Calibration: Confirm that the mass spectrometer is properly tuned and calibrated for the mass range of your target metabolites.[5]
-
Ionization Efficiency: The choice of ionization source and polarity is critical. For a molecule like PAL-678, which contains a secondary amine, positive mode electrospray ionization (ESI) is generally a good starting point.[4] However, metabolites may exhibit different optimal ionization characteristics.
Q2: My signal intensity is very low, resulting in a poor limit of detection (LOD). How can I increase the signal?
A2: Low signal intensity directly impacts your detection limits.[4] The following strategies can help boost your analyte's signal.
Chromatographic Optimization:
-
Column Chemistry and Dimensions: Smaller particle size columns (e.g., sub-2 µm or core-shell particles) can increase peak efficiency, leading to taller, narrower peaks and improved sensitivity.[8][9] Decreasing the column's internal diameter concentrates the sample, also enhancing the signal.[10]
-
Mobile Phase Composition: The pH of the mobile phase can significantly affect the ionization of PAL-678 metabolites. For basic compounds, a mobile phase pH approximately 2 units below the analyte's pKa will ensure it is in its protonated form, which is ideal for positive mode ESI.
-
Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and, consequently, the signal response.[11]
Mass Spectrometer Optimization:
-
Source Parameters: Systematically optimize ESI source parameters, including capillary voltage, gas temperatures, and gas flow rates, to maximize the generation and transmission of ions for your specific metabolites.[6]
-
Analyte-Specific Tuning: Infuse a standard of your metabolite directly into the mass spectrometer to determine the optimal precursor and product ions (for MS/MS) and to fine-tune collision energy and other compound-dependent parameters.[12]
Q3: I'm observing significant signal suppression or enhancement. What are matrix effects and how can I mitigate them?
A3: Matrix effects are a common challenge in bioanalysis, where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[13][14][15][16] This can severely compromise the accuracy and sensitivity of your assay.[16][17]
Strategies to Minimize Matrix Effects:
-
Improve Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering the analytes of interest.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and can be tailored to the specific properties of PAL-678 metabolites.[3][18]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner sample extract compared to simple protein precipitation.[3][19]
-
Phospholipid Removal: In plasma or serum samples, phospholipids are a major source of ion suppression.[20] Specific phospholipid removal plates or cartridges can be used.[20]
-
-
Chromatographic Separation: Modify your LC method to chromatographically separate your analytes from the regions of ion suppression.[13] This can be achieved by adjusting the gradient profile or changing the column chemistry.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate quantification.[14]
Troubleshooting Guides
Guide 1: Systematic Approach to Low Sensitivity
This guide provides a step-by-step workflow for diagnosing and resolving issues of low sensitivity.
Caption: Troubleshooting workflow for low sensitivity.
Guide 2: Optimizing Chromatographic Peak Shape
Poor peak shape (e.g., tailing, fronting, or broad peaks) reduces peak height and, therefore, sensitivity.[9]
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol interactions). | Use a well-end-capped column. Adjust mobile phase pH to suppress ionization of silanols (lower pH).[9] |
| Metal-sensitive compounds interacting with system components. | Use metal-free or bio-inert columns and tubing.[21] | |
| Peak Fronting | Column overloading. | Reduce the injection volume or sample concentration.[11][21] |
| Mismatch between sample solvent and mobile phase. | Ensure the sample solvent is weaker than or equal in elution strength to the initial mobile phase.[9] | |
| Broad Peaks | Extra-column dead volume. | Check and tighten all fittings. Use smaller ID tubing where possible. |
| Low column efficiency. | Use a column with smaller particles or a longer column.[8] Optimize the flow rate.[9] |
Guide 3: Advanced Sample Preparation Protocols
For challenging matrices, a simple protein precipitation may be insufficient.[20]
Protocol 1: Solid-Phase Extraction (SPE) for PAL-678 Metabolites
This protocol is a starting point and should be optimized for your specific metabolites.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with 2% formic acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the PAL-678 metabolites with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[22]
Caption: Solid-Phase Extraction (SPE) workflow.
Conclusion
Optimizing the detection limits for PAL-678 metabolites is a multifaceted process that requires a systematic and logical approach. By carefully considering sample preparation, chromatographic conditions, and mass spectrometer settings, significant improvements in sensitivity can be achieved. This guide serves as a foundational resource to aid in your method development and troubleshooting efforts.
References
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Retrieved February 15, 2026, from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - Bioanalytical Lab. (n.d.). Retrieved February 15, 2026, from [Link]
-
LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
Full article: Matrix Effects and Application of Matrix Effect Factor. (n.d.). Retrieved February 15, 2026, from [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025, November 26). Retrieved February 15, 2026, from [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv Technology Corporation. (2025, June 18). Retrieved February 15, 2026, from [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). Retrieved February 15, 2026, from [Link]
-
How to Obtain Good Peak Shapes | Technical Support | GL Sciences. (n.d.). Retrieved February 15, 2026, from [Link]
-
Improving sample preparation for LC-MS/MS analysis. (2025, October 28). Retrieved February 15, 2026, from [Link]
-
Preparing Samples for LC-MS/MS Analysis. (n.d.). Retrieved February 15, 2026, from [Link]
-
Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.). Retrieved February 15, 2026, from [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Retrieved February 15, 2026, from [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). Retrieved February 15, 2026, from [Link]
-
Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. (n.d.). Retrieved February 15, 2026, from [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory | AACC.org. (2015, August 1). Retrieved February 15, 2026, from [Link]
-
LCMS Troubleshooting Tips - Shimadzu. (n.d.). Retrieved February 15, 2026, from [Link]
-
Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). (n.d.). Retrieved February 15, 2026, from [Link]
-
Unexpected drop in sensitivity or low sensitivity for particular analytes. (n.d.). Retrieved February 15, 2026, from [Link]
-
Naphthylmorpholine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? (2022, October 1). Retrieved February 15, 2026, from [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). Retrieved February 15, 2026, from [Link]
-
Skyline Small Molecule Quantification. (n.d.). Retrieved February 15, 2026, from [Link]
-
(PDF) A novel LC-MS approach for the detection of metabolites in DMPK studies. (2025, August 7). Retrieved February 15, 2026, from [Link]
-
High-resolution mass spec for metabolomic analysis | Agilent. (n.d.). Retrieved February 15, 2026, from [Link]
-
Naphthylmetrazine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
LC-MS Method Development and Optimization for Small Drug Analysis in Urine. (2023, May 31). Retrieved February 15, 2026, from [Link]
-
Quantifying Small Molecules by Mass Spectrometry. (2014, December 1). Retrieved February 15, 2026, from [Link]
-
Mass Spectrometry analysis of Small molecules. (2013, February 7). Retrieved February 15, 2026, from [Link]
-
Naphthylaminopropane. (n.d.). Retrieved February 15, 2026, from [Link]
- US6096742A - Polymorphic form of a tachykinin receptor antagonist - Google Patents. (n.d.).
-
Biological conversion of N-phenyl-2-naphthylamine to 2-naphthylamine in the Sprague-Dawley rat. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
- 1. Naphthylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Naphthylmetrazine - Wikipedia [en.wikipedia.org]
- 3. organomation.com [organomation.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. myadlm.org [myadlm.org]
- 6. shimadzu.at [shimadzu.at]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. nebiolab.com [nebiolab.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. thejas.com.pk [thejas.com.pk]
- 20. news-medical.net [news-medical.net]
- 21. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 22. organomation.com [organomation.com]
Resolving hygroscopic nature of morpholine hydrochloride salts
Technical Support Center: Morpholine Hydrochloride Salt Stability
Ticket ID: MPH-HYG-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division
Executive Summary
You are encountering hygroscopicity issues with Morpholine Hydrochloride (HCl) salts. This is a known physicochemical challenge. Morpholine (
This guide moves beyond basic handling to address the root causes: Lattice Energy , Counter-ion Selection , and Critical Relative Humidity (CRH) .
Module 1: Immediate Handling (Triage)
For users currently struggling to weigh or dispense the material without degradation.
Q: The salt turns to a paste on the balance. How do I get an accurate mass? A: You are observing deliquescence, where the solid absorbs enough moisture to dissolve in it. You must isolate the weighing process from the ambient atmosphere.
Protocol: Weighing by Difference (Inert Atmosphere)
-
Environment: Do not use a standard fume hood. Use a Glove Box (
or Ar atmosphere) or a Glove Bag if a box is unavailable. -
Preparation: Dry the outer container of the Morpholine HCl before bringing it into the inert environment to prevent introducing surface moisture.
-
The Weighing Step:
-
Tare a sealed vial containing the bulk salt inside the glove box.
-
Remove the estimated amount.
-
Reseal and re-weigh the bulk vial.
-
Calculation:
. -
Why this works: You never expose the balance or the sample to the lab's relative humidity (RH).
-
Q: Can I dry the material if it has already clumped? A: Yes, but you must be aggressive. Simple desiccators are often insufficient for deliquescent amine salts.
Protocol: Aggressive Vacuum Drying
-
Equipment: Vacuum Oven or Abderhalden drying pistol.
-
Desiccant: Phosphorus Pentoxide (
) is recommended over silica gel due to its higher avidity for water. -
Settings:
-
Temp: 40–50°C (Morpholine HCl melts ~175°C, but wet salts can sinter at lower temps).
-
Pressure: < 10 mbar.
-
Duration: 12–24 hours.
-
-
Validation: Verify dryness using Karl Fischer (KF) titration (Coulometric) before use.
Module 2: Root Cause Resolution (Prevention)
For researchers developing new drugs containing morpholine moieties.
Q: Why is the Hydrochloride salt so hygroscopic?
A: It comes down to Crystal Lattice Energy and Hydrogen Bonding .
The Chloride ion (
Q: How do I engineer the salt to be non-hygroscopic?
A: You must perform a Salt Switch (Counter-ion Screen).
The goal is to replace
-
Increases the hydrophobicity of the lattice.
-
Maximizes packing efficiency (Van der Waals interactions).
-
Lowers the solubility product (
), as lower solubility often correlates with lower hygroscopicity.
Recommended Counter-ions for Morpholine Derivatives:
| Counter-ion | Structure | Rationale for Improvement | Risk Profile |
| Fumarate | Dicarboxylic acid | Forms stable H-bond networks; often produces high-melting, non-hygroscopic solids (1:2 or 1:1 stoichiometry). | Low toxicity (GRAS). |
| Tosylate | Aromatic sulfonate | Bulky lipophilic group blocks moisture ingress; improves packing with organic cations. | Genotoxicity monitoring required (alkyl tosylates). |
| Succinate | Dicarboxylic acid | Similar to fumarate but more flexible; good for conformational adjustment in the lattice. | Very safe (GRAS). |
| Mesylate | Alkyl sulfonate | Often more soluble than HCl, but can form stable anhydrous polymorphs. | Hygroscopicity varies; check specific polymorph. |
Visual Workflow: The Salt Selection Decision Matrix
Figure 1: Strategic workflow for resolving hygroscopicity via salt selection or co-crystallization.
Module 3: Validation Protocol
How to prove to your Quality Assurance (QA) team that the issue is resolved.
Q: How do I interpret the DVS (Dynamic Vapor Sorption) data? A: DVS measures mass change vs. Relative Humidity (RH).[1] You are looking for Hysteresis and Critical Relative Humidity (CRH) .
Experimental Protocol: DVS Cycle
-
Equilibration: Dry sample at 0% RH (25°C) for 6 hours.
-
Sorption: Ramp RH from 0%
90% in 10% steps. (Hold at each step until mass change ). -
Desorption: Ramp 90%
0%.
Data Interpretation Table:
| Observation (Isotherm Shape) | Diagnosis | Action |
| Mass gain < 0.2% at 80% RH | Non-hygroscopic | Approved. Ideal for formulation. |
| Mass gain > 2% but reversible | Hygroscopic (Surface adsorption) | Acceptable with desiccant packaging. |
| Sharp spike in mass at specific RH | Deliquescence (CRH reached) | Critical Failure. Must keep storage below this RH. |
| Hysteresis (Gap between sorption/desorption) | Hydrate Formation | The water has entered the lattice.[2] This is a new crystal form (Pseudo-polymorph). |
Module 4: Formulation Workarounds
If you cannot change the salt form (e.g., regulatory lock).
Q: I am stuck with the HCl salt. How do I process it into a tablet? A: You must use Moisture Scavenging Excipients and Protective Coating .
-
Glidants: Incorporate Colloidal Silicon Dioxide (Aerosil 200) . It has a high surface area and acts as a "moisture sink," preferentially adsorbing water before it attacks the API.
-
Manufacturing: Use Dry Granulation (Roller Compaction) instead of Wet Granulation. Avoid water entirely during processing.[3]
-
Coating: Apply a polymer barrier (e.g., PVA-PEG graft copolymer) immediately after compression to seal the core.
Visual Workflow: Handling & Formulation Logic
Figure 2: Formulation decision tree for mitigating hygroscopicity during drug product manufacturing.
References
-
Stahl, P. H., & Wermuth, C. G.[4][5][6][7] (Eds.). (2011).[4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection and hygroscopicity).
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility.[8][9] Advanced Drug Delivery Reviews, 59(7), 603-616. (Discusses the trade-off between solubility and hygroscopicity).
-
Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) – Theory and Applications. (Standard protocols for DVS validation).
-
Bauer, J., et al. (2001). Pharmaceutical Solids: A Strategic Approach to Regulatory Considerations. Pharmaceutical Research, 18, 859–866. (Regulatory context for hygroscopic forms).[3][8][10]
Sources
- 1. Dynamic Vapor Sorption | AQUALAB [aqualab.com]
- 2. ardena.com [ardena.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 5. arizona-ua.primo.exlibrisgroup.com [arizona-ua.primo.exlibrisgroup.com]
- 6. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 7. Handbook of Pharmaceutical Salts : Properties, Selection, and Use. International Union of Pure and Applied Chemistry (IUPAC) / Eds.: Stahl, Peter H., Wermuth, Camille G. - 紀伊國屋書店ウェブストア|オンライン書店|本、雑誌の通販、電子書籍ストア [kinokuniya.co.jp]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Monoamine Transporter Selectivity: PAL-678 vs. PAL-287
Introduction
Monoamine transporters—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission. Their role in clearing their respective neurotransmitters from the synaptic cleft makes them key targets in the development of therapeutics for a wide range of neuropsychiatric disorders, including depression, ADHD, and substance use disorders. The precise selectivity of a compound for these transporters dictates its pharmacological profile and therapeutic potential. This guide provides a detailed comparative analysis of two research compounds, PAL-678 and PAL-287, focusing on their differential selectivity for monoamine transporters, supported by experimental data and methodologies.
Comparative Selectivity Profiles
The pharmacological distinction between PAL-678 and PAL-287 lies in their potencies and selectivities for the three primary monoamine transporters. While both compounds are of interest for their effects on monoaminergic systems, their profiles suggest different potential research applications.
PAL-287 is characterized as a non-transported dopamine-norepinephrine reuptake inhibitor (DNRI) with a notable lack of activity at the serotonin transporter. This dual-action profile on DAT and NET, coupled with its minimal interaction with SERT, makes it a valuable tool for studies investigating the combined roles of dopamine and norepinephrine signaling.
In contrast, while specific quantitative data for PAL-678's binding affinities and reuptake inhibition potencies are less commonly cited in readily available literature, its investigation alongside compounds like PAL-287 suggests it is also explored for its activity within the monoaminergic system. The direct comparison in this guide will rely on the well-documented profile of PAL-287 as the primary reference point.
Quantitative Analysis of PAL-287
To provide a clear picture of PAL-287's selectivity, the following table summarizes its inhibition constants (Ki) at each of the monoamine transporters. These values represent the concentration of the drug required to occupy 50% of the transporters, with lower values indicating higher binding affinity.
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |
| PAL-287 | 26 | 45 | >10,000 |
Data sourced from Rothman et al. (2003) via the PDSP Ki Database.
This data quantitatively demonstrates PAL-287's high affinity for both DAT and NET, while its affinity for SERT is negligible, confirming its classification as a selective DNRI.
Visualizing Monoamine Transporter Selectivity
The following diagram illustrates the fundamental mechanism of monoamine transporters and highlights the differential selectivity of a compound like PAL-287.
Caption: Mechanism of monoamine reuptake and selective inhibition by PAL-287.
Experimental Methodology: Radioligand Binding Assay
The determination of a compound's binding affinity (Ki) for a specific transporter is a foundational experiment in pharmacology. The following protocol outlines a standard radioligand binding assay, a technique used to generate the data presented for PAL-287.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., PAL-287) for a target transporter (e.g., DAT) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the transporter of interest (e.g., HEK293-DAT cells).
-
Radioligand with high affinity and specificity for the target (e.g., [³H]WIN 35,428 for DAT).
-
Test compound (PAL-287) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like cocaine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Thaw the cell membrane preparations on ice.
-
Prepare serial dilutions of the test compound (PAL-287) in the assay buffer to create a concentration range that will span the expected Ki value.
-
Prepare solutions for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + test compound).
-
-
Assay Incubation:
-
In a 96-well plate or individual microcentrifuge tubes, combine the cell membranes, the appropriate concentration of the test compound (or buffer for total binding, or non-specific control), and a fixed concentration of the radioligand.
-
The rationale for a fixed radioligand concentration is to ensure consistent competition dynamics across all wells. This concentration is typically chosen to be near its own dissociation constant (Kd) for the transporter.
-
Incubate the mixture at a controlled temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
The rapid filtration is crucial to prevent significant dissociation of the ligand-receptor complex during the washing step.
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity on each filter using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound. This will generate a sigmoidal competition curve.
-
Use non-linear regression analysis to fit the curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki value provides a standardized measure of the compound's affinity for the transporter.
-
This self-validating system, through the inclusion of total and non-specific binding controls, ensures that the measured competition is specific to the target transporter.
Conclusion
The comparison between PAL-678 and PAL-287, based on available data, highlights PAL-287 as a well-characterized, potent, and selective dopamine-norepinephrine reuptake inhibitor. Its negligible activity at the serotonin transporter provides a clean pharmacological profile for researchers investigating the roles of catecholaminergic systems. While data for PAL-678 is less accessible, its study within the same class of compounds suggests an interest in its monoaminergic activity. For researchers requiring a selective DNRI tool, PAL-287 represents a validated and well-documented option. The experimental protocols, such as the radioligand binding assay described, form the foundation of such characterizations and are essential for the rigorous evaluation of any novel compound targeting monoamine transporters.
References
-
Title: PDSP Ki Database - UNC Chapel Hill Source: University of North Carolina at Chapel Hill URL: [Link]
Technical Comparison Guide: PAL-678 Serotonergic Profile & Release Kinetics
Executive Summary: The "Naphthyl Effect" in Monoamine Release
PAL-678 (Naphthylmorpholine) represents a critical structural pivot in the design of monoamine releasing agents (MRAs). While its parent compound, Phenmetrazine , is a selective catecholamine releaser (DA/NE) with negligible serotonergic activity, the substitution of the phenyl ring with a naphthalene moiety in PAL-678 drastically alters its pharmacological profile.
This guide analyzes the serotonergic potency of PAL-678, contrasting its efficacy-driven data profile against the potency-driven (EC50) profiles of standard comparators like MDMA and PAL-287.
Key Insight for Researchers:
Unlike PAL-287, for which precise EC50 values are widely cited, PAL-678 is characterized in primary literature (Rothman et al.) by its maximal efficacy (
Comparative Analysis: Serotonin Release Potency & Efficacy[1][2][3]
The Data Gap: Efficacy ( ) vs. Potency ( )
In the foundational screening by the Rothman and Blough groups, PAL-678 was evaluated primarily for release capacity at high concentrations (
Table 1: Comparative Serotonergic Profiles (PAL-678 vs. Standards)
| Compound | Structure Class | 5-HT Release ( | 5-HT Release ( | DA Release ( | NE Release ( | Selectivity Profile |
| PAL-678 | Naphthylmorpholine | 92% | Not Reported | Not Reported | Not Reported | Balanced Triple Releaser (5-HT |
| PAL-287 | Naphthylisopropylamine | ~100% | 3.4 nM | 12.6 nM | 11.1 nM | Non-selective (High Potency) |
| PAL-704 | Naphthylmetrazine | Inactive | Inactive | 111 nM | 203 nM | DA/NE Selective |
| MDMA | Methylenedioxy-AMP | ~80-100% | 58 - 75 nM | 115 nM | 46 nM | 5-HT Selective |
| Phenmetrazine | Phenylmorpholine | <5% | Inactive | 131 nM | 40 nM | DA/NE Selective |
Structural Activity Relationship (SAR) Logic
The transition from Phenyl to Naphthyl rings increases lipophilicity and steric bulk, which in the context of MATs (Monoamine Transporters) often favors SERT translocation.
-
Phenmetrazine: Phenyl ring fits DAT/NET pockets but is excluded from SERT.
-
PAL-678: Naphthyl ring permits accommodation into the larger SERT substrate binding site, enabling 5-HT efflux.
Figure 1: The "Naphthyl Switch" mechanism. Addition of the naphthalene ring to the morpholine scaffold activates serotonergic release without abolishing dopaminergic activity.
Mechanism of Action: Substrate-Based Efflux
PAL-678 functions as a substrate-type releaser, not a simple reuptake inhibitor. This distinction is vital for interpreting "release" data.
-
Translocation: PAL-678 is transported into the presynaptic neuron via SERT/DAT/NET.
-
VMAT2 Interaction: It likely disrupts the proton gradient of VMAT2 (Vesicular Monoamine Transporter 2), causing leakage of monoamines from vesicles into the cytoplasm.
-
Reverse Transport: The high cytoplasmic concentration of 5-HT triggers SERT to reverse direction, pumping 5-HT out into the synapse.
Figure 2: The cascade of substrate-mediated monoamine release. Note that reuptake inhibition is a secondary consequence of this process.
Experimental Methodology: Validating Release
To replicate or validate the 92% release figure, the following Synaptosomal Release Assay protocol (adapted from Rothman/Baumann methodologies) is the industry standard.
Protocol: [³H]5-HT Release from Rat Brain Synaptosomes
Objective: Measure the ability of a test compound to induce efflux of pre-loaded radiolabeled serotonin.
Reagents:
-
Buffer: Krebs-phosphate buffer (pH 7.4) containing sucrose.[2]
-
Radioligand: [³H]Serotonin ([³H]5-HT).
-
Tissue: Rat whole brain (minus cerebellum) synaptosomes.
-
Blocker: Reserpine (optional, to ensure release is from cytosolic pool) or Pargyline (MAO inhibitor to prevent degradation).
Step-by-Step Workflow:
-
Preparation: Homogenize rat brain tissue in ice-cold sucrose-phosphate buffer. Centrifuge at low speed (1000g) to remove debris; retain supernatant (synaptosomes).
-
Loading: Incubate synaptosomes with [³H]5-HT (approx 5 nM) for 60 minutes at 37°C to load the transporter.
-
Washing: Centrifuge and resuspend pellets in fresh buffer to remove free [³H]5-HT.
-
Release Phase:
-
Aliquot loaded synaptosomes into tubes.
-
Add PAL-678 at varying concentrations (Screening dose: 10 µM ; for
, use 1 nM – 100 µM range). -
Incubate for 5 minutes (kinetic limit).
-
-
Termination: Stop reaction by rapid filtration through Whatman GF/B filters or centrifugation.
-
Quantification: Measure radioactivity in the filtrate/supernatant (released 5-HT) vs. the pellet (retained 5-HT) using Liquid Scintillation Counting.
-
Calculation:
Net release is calculated by subtracting spontaneous release (buffer only).
Implications for Drug Development
-
Therapeutic Potential: The balanced release of 5-HT and NE (similar to PAL-287) suggests potential utility in treating depression or cocaine dependence, where 5-HT release dampens the abuse liability associated with pure DA release.
-
Abuse Liability: Unlike pure DA releasers (Methamphetamine), the significant serotonergic component (92% release) typically reduces the reinforcing efficacy in self-administration models, a phenomenon termed "serotonergic dampening."
References
-
Rothman, R. B., Blough, B. E., et al. (2005).[1] Development of a Rationally Designed, Low Abuse Potential, Biogenic Amine Releaser That Suppresses Cocaine Self-Administration. Journal of Pharmacology and Experimental Therapeutics.
- Primary source for PAL series efficacy d
-
Baumann, M. H., et al. (2014). Abuse-related effects of dual dopamine/serotonin releasers with varying potency to release norepinephrine in male rats and rhesus monkeys. Experimental and Clinical Psychopharmacology.
- Provides context on the behavioral effects of PAL-287 and rel
-
Blough, B. E., et al. (2019).[3] The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs. Psychopharmacology.
- Methodological reference for the synaptosomal release assays described.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
